molecular formula C24H20O6S B11408801 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2,6-dimethylphenoxy)acetate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2,6-dimethylphenoxy)acetate

Cat. No.: B11408801
M. Wt: 436.5 g/mol
InChI Key: WFYDQTPQBQMVSX-UHFFFAOYSA-N
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Description

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,6-DIMETHYLPHENOXY)ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxathiol core, which is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,6-DIMETHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenyl derivatives with benzoxathiol intermediates under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,6-DIMETHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,6-DIMETHYLPHENOXY)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,6-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,6-DIMETHYLPHENOXY)ACETATE: shares similarities with other benzoxathiol derivatives, such as:

Uniqueness

The uniqueness of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,6-DIMETHYLPHENOXY)ACETATE lies in its specific substitution pattern, which can influence its reactivity and biological activity. This distinct structure may offer advantages in certain applications, such as enhanced selectivity or potency in biological assays.

Properties

Molecular Formula

C24H20O6S

Molecular Weight

436.5 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(2,6-dimethylphenoxy)acetate

InChI

InChI=1S/C24H20O6S/c1-14-6-4-7-15(2)22(14)28-13-21(25)29-18-11-19(16-8-5-9-17(10-16)27-3)23-20(12-18)31-24(26)30-23/h4-12H,13H2,1-3H3

InChI Key

WFYDQTPQBQMVSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC(=CC=C4)OC

Origin of Product

United States

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